4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 231.68 g/mol. This compound is classified under the category of heterocyclic compounds, specifically as a pyrazolo[4,3-c]pyridine derivative. It is recognized for its potential biological activity and applications in medicinal chemistry.
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride falls under the classification of organic compounds with potential pharmacological activities. It is particularly noted for its structure that allows interaction with biological systems, making it a candidate for further research in drug development.
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may involve reagents such as hydrazine derivatives and various catalysts to facilitate the cyclization process. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
The molecular structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride features a fused bicyclic system that includes a pyrazole and pyridine ring. The presence of an ethyl ester group enhances its solubility and potential biological activity.
The compound can participate in several chemical reactions due to its functional groups:
Understanding these reactions is essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.
Relevant data regarding melting point and boiling point are not readily available but can be determined through experimental methods.
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Research suggests that derivatives of pyrazolo[4,3-c]pyridines can possess antitumor, antiviral, and anti-inflammatory properties . Ongoing studies aim to explore these applications further in therapeutic contexts.
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride (CAS: 1211512-51-4) follows a convergent multi-step approach that strategically assembles the bicyclic core before introducing the ethyl carboxylate moiety. The primary route involves constructing the pyrazolo[4,3-c]pyridine scaffold through cyclocondensation reactions, typically starting from appropriately functionalized tetrahydropyridine precursors. A critical intermediate is 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 2760583), which serves as the foundational scaffold for subsequent carboxylation and esterification [1] [8].
Key synthetic transformations include:
Table 1: Esterification Optimization Parameters for Ethyl Ester Formation
Catalyst | Temperature | Reaction Time | Solvent | Reported Yield | |
---|---|---|---|---|---|
Sulfuric acid | 80°C | 2 hours | Anhydrous ethanol | 96% | |
Sulfuric acid | 100°C | 4 hours | Anhydrous ethanol | 93% | |
Sulfuric acid | Reflux | Overnight | Anhydrous ethanol | 92% | |
Sulfuric acid | Reflux | 24 hours | Anhydrous ethanol | 72-80% | [1] |
Post-esterification workup includes neutralization, extraction, and solvent removal, followed by hydrochloride salt formation in non-aqueous media to prevent hydrolysis of the ester functionality. This sequence ensures optimal purity (>95%) of the final hydrochloride salt as confirmed by analytical data (C₉H₁₄ClN₃O₂; MW: 231.68 g/mol) [1] [2].
Catalytic methodologies significantly enhance the efficiency and sustainability of constructing the fused pyrazolo[4,3-c]pyridine core. Both homogeneous and heterogeneous catalysts have been employed to optimize ring-forming reactions, with a focus on improving yield, reducing reaction times, and minimizing byproduct formation.
Homogeneous Catalysis:
Heterogeneous Catalysis:Solid acid catalysts (e.g., acidic alumina or zeolites) allow recyclable, solvent-free cyclization routes. These systems demonstrate particular utility in avoiding chromatographic purification while maintaining yields >80% across multiple cycles [5].
Organocatalytic Approaches:Bifunctional catalysts like lithium bis(trimethylsilyl)amide promote intramolecular cyclizations via deprotonation-nucleophilic addition sequences. This method achieves excellent regiocontrol (>20:1 selectivity for the [4,3-c] isomer over [3,4-c] variants) in aprotic solvents (THF, -78°C to 25°C) [3].
Table 2: Catalytic Systems for Bicyclic Core Formation
Catalyst Type | Representative Catalyst | Temperature | Selectivity ([4,3-c] : [3,4-c]) | Yield Range | |
---|---|---|---|---|---|
Brønsted acid | Sulfuric acid | 80-100°C | >15:1 | 85-96% | |
Lewis acid | ZnCl₂ | 60-70°C | >10:1 | 75-82% | |
Organocatalyst | LiHMDS | -78°C to 25°C | >20:1 | 70-88% | |
Solid acid | Acidic alumina | 120°C | >12:1 | 80-85% | [3] [5] |
Catalyst selection directly impacts scaffold regiochemistry, with computational studies confirming that the 1H-tautomeric form of the [4,3-c] isomer exhibits greater thermodynamic stability by ~37 kJ/mol compared to alternative fusion patterns or tautomers [5].
Introducing the C3-carboxylate group with high regioselectivity presents significant synthetic challenges due to the potential for N1- or C5-functionalization. Two predominant strategies have been developed to address this selectivity challenge: directed ortho-metalation and knorr-type cyclizations with pre-functionalized building blocks.
Directed Metalation Approach:
Cyclization with Pre-Functionalized Components:Knorr-type reactions using diethyl oxalate with hydrazine-containing tetrahydropyridine precursors enable direct integration of the ester group during pyrazole ring formation. This convergent approach proceeds via intermediate formation of ethyl 2-(4-oxotetrahydropyran-3-yl)hydrazine-1-carboxylate, followed by acid-catalyzed ring closure. Optimized conditions (glacial acetic acid, 80°C, 4h) achieve 70-78% yield with exceptional regioselectivity for the C3-esterified product [3].
Esterification Optimization:Critical parameters for high-yield esterification of the carboxylic acid intermediate include:
Table 3: Regioselective Carboxylation Methods Comparison
Method | Key Reagent | Positional Selectivity (C3:N1) | Yield | Byproducts | |
---|---|---|---|---|---|
Directed lithiation | n-BuLi/CO₂ | >25:1 | 65-75% | C5-isomer (<5%) | |
Knorr cyclization | Diethyl oxalate | >30:1 | 70-78% | Bicyclic lactam (<8%) | |
Electrophilic substitution | Ethyl chloroformate | ~5:1 | 50-60% | N1-alkylated (~20%) | [1] [3] [10] |
Conversion of the free base ethyl ester to the hydrochloride salt enhances crystallinity, stability, and purification efficiency. This salt formation requires precise control of stoichiometry, solvent polarity, and crystallization conditions to prevent disproportionation or hydrate formation.
Solvent Screening:
Stoichiometry Control:Maintaining strict 1:1 molar ratios during salt formation prevents dihydrochloride species generation, which may form if excess HCl contacts basic nitrogen atoms in the tetrahydropyridine ring. Automated titration systems (pH-stat) provide superior control compared to batchwise addition [1].
Crystallization Optimization:
Table 4: Hydrochloride Salt Crystallization Parameters
Solvent System | HCl Source | Crystallization Method | Particle Morphology | Water Content | |
---|---|---|---|---|---|
Isopropanol | Concentrated HCl | Cooling (50°C → 5°C) | Needles | <0.1% | |
Ethanol-diethyl ether | HCl gas | Anti-solvent addition | Fine powder | 0.3-0.5% | |
n-Butanol | Acetyl chloride | Evaporative crystallization | Plates | <0.2% | |
Ethyl acetate | HCl-dioxane | Seeded cooling | Agglomerates | 0.2-0.4% | [1] [2] [7] |
Counterion exchange studies confirm hydrochloride as optimal for pharmaceutical applications due to its favorable crystallinity, non-hygroscopic nature, and compatibility with downstream bioconjugation reactions. Alternative salts (mesylate, besylate) exhibit reduced crystallinity or melting point depression [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9